molecular formula C18H19NO2 B12627384 3-(4-Ethoxyanilino)-1-phenylbut-2-en-1-one CAS No. 920313-19-5

3-(4-Ethoxyanilino)-1-phenylbut-2-en-1-one

Cat. No.: B12627384
CAS No.: 920313-19-5
M. Wt: 281.3 g/mol
InChI Key: QPMKTSDYIDLRAE-UHFFFAOYSA-N
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Description

3-(4-Ethoxyanilino)-1-phenylbut-2-en-1-one is an organic compound that belongs to the class of anilines It is characterized by the presence of an ethoxy group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyanilino)-1-phenylbut-2-en-1-one typically involves the reaction of 4-ethoxyaniline with a suitable aldehyde or ketone under acidic or basic conditions. One common method involves the use of a condensation reaction between 4-ethoxyaniline and cinnamaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyanilino)-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines or alcohols.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

3-(4-Ethoxyanilino)-1-phenylbut-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyanilino)-1-phenylbut-2-en-1-one involves its interaction with molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxyaniline: An aromatic ether with similar structural features but lacks the phenylbut-2-en-1-one moiety.

    1-Phenylbut-2-en-1-one: A compound with a similar backbone but without the ethoxyanilino group.

Uniqueness

3-(4-Ethoxyanilino)-1-phenylbut-2-en-1-one is unique due to the presence of both the ethoxyanilino and phenylbut-2-en-1-one moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and unique reactivity in chemical reactions .

Properties

CAS No.

920313-19-5

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

3-(4-ethoxyanilino)-1-phenylbut-2-en-1-one

InChI

InChI=1S/C18H19NO2/c1-3-21-17-11-9-16(10-12-17)19-14(2)13-18(20)15-7-5-4-6-8-15/h4-13,19H,3H2,1-2H3

InChI Key

QPMKTSDYIDLRAE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=CC(=O)C2=CC=CC=C2)C

Origin of Product

United States

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